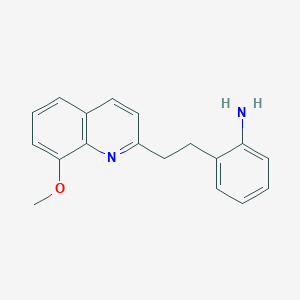

2-(2-(8-Methoxyquinolin-2-yl)ethyl)aniline

Beschreibung

Structural Classification Within the Quinoline Family

The quinoline family represents one of the most extensively studied classes of heterocyclic aromatic compounds, characterized by a fused benzene-pyridine ring system with the molecular formula C₉H₇N for the parent quinoline structure. Quinoline itself appears as a colorless hygroscopic liquid with a distinctive strong odor, though aged samples often develop yellow to brown coloration when exposed to light. The fundamental quinoline scaffold provides the structural foundation for numerous biologically active compounds and synthetic derivatives.

This compound occupies a specific position within the broader quinoline classification system through its substitution pattern and structural modifications. The compound belongs to the category of 2-substituted quinolines, which represents a well-established class of quinoline derivatives with documented biological activities. Research has demonstrated that 2-substituted quinolines exhibit significant potential as antileishmanial agents, with some compounds in this series achieving in vitro IC₅₀ values as low as 0.2 micromolar against Leishmania donovani.

The methoxy substitution at the 8-position of the quinoline ring system introduces additional complexity to the compound's classification. 8-Methoxyquinoline derivatives have gained recognition for their versatile applications across multiple scientific disciplines. These compounds find utility in analytical chemistry as reagents for metal ion detection, particularly in complexometric titrations where they enhance analytical accuracy. Furthermore, 8-methoxyquinoline derivatives serve as valuable intermediates in pharmaceutical development, with investigations focusing on their potential antimicrobial properties.

The structural classification becomes further refined when considering the ethylaniline substituent. This modification places the compound within the broader category of quinoline-aniline conjugates, which represent an important class of compounds for materials science applications. Research has documented the use of similar quinoline derivatives in the synthesis of organic light-emitting diodes, where they contribute to improved energy efficiency in display technologies.

Table 1: Structural Classification Parameters of this compound

| Classification Parameter | Description | Significance |

|---|---|---|

| Primary Family | Quinoline derivatives | Heterocyclic aromatic compounds |

| Substitution Pattern | 2-substituted quinoline | Enhanced biological activity potential |

| Ring Modification | 8-methoxy substitution | Altered electronic properties |

| Functional Group | Ethylaniline linkage | Dual aromatic character |

| Molecular Complexity | Tri-aromatic system | Advanced synthetic target |

Historical Development of Substituted Quinoline Derivatives

The historical development of quinoline chemistry traces its origins to the mid-19th century when German chemist Friedlieb Ferdinand Runge first extracted quinoline from coal tar in 1834, initially naming the compound "leukol" meaning "white oil" in Greek. This pioneering discovery established the foundation for subsequent investigations into quinoline chemistry and laid the groundwork for the extensive family of quinoline derivatives that would emerge over the following decades.

The early period of quinoline research was marked by significant confusion regarding the identity and properties of quinoline compounds. French chemist Charles Gerhardt obtained a compound in 1842 through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, which he termed "Chinoilin" or "Chinolein". Initially, Runge's and Gerhardt's compounds appeared to be distinct isomers due to different reactivity patterns, but German chemist August Hoffmann eventually demonstrated that these apparent differences resulted from contamination, revealing that both compounds were identical.

The systematic development of quinoline synthesis methodologies began in earnest during the late 19th century with the establishment of several fundamental synthetic approaches. The Skraup reaction, introduced by Czech chemist Zdenko Hans Skraup in 1880, provided the first reliable method for quinoline synthesis through the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. This methodology, despite its harsh reaction conditions and tendency to produce tar-like byproducts, remained a cornerstone of quinoline synthesis for decades.

Concurrent developments in quinoline synthesis included the Doebner reaction, introduced by Oscar Doebner in 1887, which combined anilines with aldehydes and pyruvic acid to produce quinoline-4-carboxylic acids. The Doebner-Von Miller reaction, developed in 1881, utilized α,β-unsaturated aldehydes or ketones to generate 2- and 4-substituted quinolines under acidic conditions. These classical methodologies established the synthetic foundation upon which modern quinoline chemistry would build.

The Conrad-Limpach synthesis, reported in 1887, introduced another significant pathway through the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines. This reaction proved particularly valuable for pharmaceutical applications, as 4-hydroxyquinoline derivatives became important chemotherapeutic agents through their ability to interfere with bacterial DNA replication and transcription processes. The mechanism involves disabling bacterial topoisomerase II/IV enzyme or DNA gyrase, preventing essential bacterial cellular processes.

The evolution toward substituted quinoline derivatives gained momentum during the 20th century as researchers recognized the potential for structural modifications to enhance biological activity and alter physical properties. The development of 2-substituted quinolines emerged as a particularly fruitful area of investigation, with natural products from Galipea longiflora providing inspiration for synthetic efforts. These natural 2-substituted quinolines demonstrated promising antileishmanial activity and exhibited stability advantages over other quinoline derivatives.

Table 2: Historical Milestones in Quinoline Derivative Development

| Year | Developer | Method/Discovery | Significance |

|---|---|---|---|

| 1834 | Friedlieb Ferdinand Runge | Coal tar extraction of quinoline | First quinoline isolation |

| 1880 | Zdenko Hans Skraup | Skraup synthesis | First reliable quinoline synthesis |

| 1881 | Doebner-Von Miller | Aldehyde-based synthesis | 2,4-substituted quinolines |

| 1887 | Conrad-Limpach | β-ketoester condensation | 4-hydroxyquinoline access |

| 1887 | Oscar Doebner | Aldehyde-pyruvic acid method | Carboxylic acid derivatives |

Significance in Modern Organic Chemistry Research

Modern organic chemistry research has elevated quinoline derivatives, particularly compounds like this compound, to positions of considerable importance across multiple scientific disciplines. The compound's structural complexity and dual aromatic character make it an attractive target for contemporary synthetic methodologies and applications development. Current research efforts focus on optimizing synthetic routes while expanding the understanding of structure-activity relationships within the quinoline family.

Recent advances in quinoline synthesis have emphasized the development of metal-free synthetic approaches that address environmental concerns and reduce the use of toxic reagents. These contemporary methodologies represent significant improvements over classical approaches such as the Skraup reaction, which traditionally suffered from harsh reaction conditions, extended reaction times, and poor product yields. Modern variants employ microwave irradiation, ionic liquid media, and novel annulation partners to achieve improved efficiency and selectivity.

The significance of 8-methoxyquinoline derivatives in current research extends across pharmaceutical development, materials science, and analytical chemistry applications. In pharmaceutical research, these compounds serve as valuable scaffolds for antimicrobial agent development, offering potential solutions for combating antibiotic-resistant bacterial strains. The methoxy substitution at the 8-position provides enhanced solubility characteristics while maintaining the fundamental quinoline pharmacophore essential for biological activity.

Materials science applications have emerged as a particularly dynamic area for quinoline derivative research. 8-Methoxyquinoline compounds contribute to the development of organic light-emitting diodes, where their electronic properties facilitate improved energy efficiency in display technologies. These applications leverage the compound's ability to function as an electron carrier, a property that stems from the quinoline ring system's electron-deficient character combined with the electron-donating effects of the methoxy substituent.

Biochemical research has identified significant opportunities for quinoline derivatives as fluorescent probes for cellular process studies. The intrinsic fluorescence properties of quinoline compounds, particularly when modified with appropriate substituents, enable real-time visualization of biological activities within living systems. This capability has proven invaluable for understanding cellular mechanisms and developing new diagnostic approaches.

Contemporary structure-activity relationship studies have provided crucial insights into the optimization of quinoline derivatives for specific applications. Research focusing on 2-substituted quinolines has revealed that substitution patterns significantly influence biological activity, with some modifications achieving selectivity indices exceeding 187 when tested against Leishmania donovani. These findings demonstrate the potential for rational drug design approaches based on systematic structural modifications of the quinoline scaffold.

Environmental science applications represent an emerging area of significance for quinoline derivatives. Research has identified potential roles for these compounds in pollutant degradation processes, offering novel approaches for environmental remediation efforts. The ability of quinoline derivatives to participate in various chemical transformations makes them attractive candidates for developing sustainable solutions to environmental challenges.

The analytical chemistry applications of quinoline derivatives continue to expand, with 8-methoxyquinoline compounds serving as effective reagents for metal ion detection. These applications exploit the compound's ability to form stable complexes with various metal ions, particularly in complexometric titrations where enhanced accuracy is essential. The selectivity and sensitivity of these analytical methods depend heavily on the specific substitution patterns present in the quinoline derivative.

Table 3: Contemporary Research Applications of Quinoline Derivatives

| Research Area | Application Type | Specific Function | Research Significance |

|---|---|---|---|

| Pharmaceutical Development | Antimicrobial agents | Antibiotic resistance combat | Public health impact |

| Materials Science | Organic light-emitting diodes | Electron carrier function | Technology advancement |

| Biochemistry | Fluorescent probes | Cellular process visualization | Diagnostic development |

| Environmental Science | Pollutant degradation | Remediation processes | Sustainability solutions |

| Analytical Chemistry | Metal ion detection | Complexometric analysis | Analytical accuracy |

Eigenschaften

IUPAC Name |

2-[2-(8-methoxyquinolin-2-yl)ethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c1-21-17-8-4-6-14-10-12-15(20-18(14)17)11-9-13-5-2-3-7-16(13)19/h2-8,10,12H,9,11,19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKXSCFYANLQHKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2)CCC3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis via Gould-Jacobs Reaction and Nucleophilic Substitution

a. Starting Materials and Key Intermediates

The synthesis begins with readily available aniline derivatives and diethyl 2-(ethoxymethylene)malonate (or analogous malonate esters), which serve as the foundational building blocks. The Gould-Jacobs reaction facilitates the formation of quinoline cores through cyclization of anilines with malonates, followed by hydrolysis and decarboxylation to yield 4-hydroxyquinolines.

b. Formation of 8-Methoxyquinoline Core

The key step involves the cyclization of substituted anilines with diethyl 2-(ethoxymethylene)malonate in high boiling point solvents such as diphenyl ether. The reaction proceeds under thermal conditions, with the following notable parameters:

| Parameter | Observation |

|---|---|

| Solvent | Diphenyl ether, methanol, or ethanol |

| Temperature | 180–220°C |

| Reaction Time | 4–8 hours |

| Catalyst | None; reaction often proceeds without metal catalysts |

Research indicates that the reaction's efficiency is influenced by solvent choice and the purity of reactants. For instance, performing the reaction in pure aniline derivatives accelerates the process and improves yield, as observed in patent studies.

c. Post-Cyclization Modifications

Hydrolysis of ester groups followed by decarboxylation yields the 4-hydroxyquinoline intermediate. Subsequent chlorination with phosphorus oxychloride converts the hydroxyl group to a chloro derivative, which is more reactive towards nucleophilic substitution.

Nucleophilic Aromatic Substitution to Introduce the Ethyl Aniline Moiety

The chlorinated quinoline intermediate undergoes nucleophilic substitution with aniline derivatives, notably 8-methoxy-2-aminobenzene, in polar aprotic solvents such as DMF. Heating facilitates the substitution, forming the target compound:

4-Chloroquinoline + 2-(8-methoxyphenyl)ethylamine → 2-(2-(8-methoxyquinolin-2-yl)ethyl)aniline

This step is critical and often optimized by adjusting temperature, solvent ratio, and reaction time to maximize yield and purity.

Alternative Approaches and Optimization Strategies

Recent research highlights several modifications to improve overall synthesis:

Data Table: Summary of Preparation Conditions and Yields

| Method | Starting Materials | Key Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| Gould-Jacobs cyclization | Aniline + Malonate ester | 180°C, diphenyl ether, 6 hrs | 75–85 | High purity intermediates |

| Chlorination | 4-Hydroxyquinoline | POCl₃, reflux 4 hrs | 70–80 | Converts to reactive chloro derivative |

| Nucleophilic substitution | 4-Chloroquinoline + Aniline derivative | 150°C, DMF, 4–6 hrs | 60–70 | Efficient formation of target compound |

Research Findings and Notes

- Reaction Efficiency: The use of pure aniline derivatives accelerates the cyclization step, with yields exceeding 80% in optimized conditions.

- Solvent Effects: Alcoholic solvents facilitate cleaner reactions with fewer side products, especially in nucleophilic substitution steps.

- Side Products: Formation of 4-ethoxyquinolines as side products has been observed, likely due to partial hydrolysis of malonates in the presence of moisture, which can be minimized by dry reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(8-Methoxyquinolin-2-yl)ethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and amine groups, using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), catalysts (palladium, platinum).

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2-(8-Methoxyquinolin-2-yl)ethyl)aniline has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety, which exhibits fluorescence properties.

Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 2-(2-(8-Methoxyquinolin-2-yl)ethyl)aniline involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, depending on its application.

Pathways Involved: It can modulate various biochemical pathways, such as signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Analogues of 2-(2-(8-Methoxyquinolin-2-yl)ethyl)aniline

Structural Insights :

- Methoxy Positioning: The 8-methoxy group on quinoline is critical for π-π stacking interactions in enzymatic inhibition, as seen in anti-HIV compounds . Analogues with methoxy shifts (e.g., 4-methoxy in oxadiazole derivatives) show reduced activity .

- Simplified Analogues: 2-(2-Methoxyethyl)aniline lacks the quinoline moiety, limiting its pharmacological utility but serving as a precursor for more complex hybrids .

Key Observations :

- Synthetic Complexity: Quinoline-aniline hybrids require multi-step syntheses involving protective groups and coupling agents (e.g., Pd-catalyzed reactions), whereas simpler derivatives like 2-(2-methoxyethyl)aniline are synthesized via direct alkylation .

- Solubility Trends: The quinoline core imparts hydrophobicity (higher logP), reducing aqueous solubility compared to non-quinoline analogues .

Anti-HIV Activity :

Antifungal Potential :

- The methoxy group’s electron-donating effects could modulate similar activity in this compound .

Toxicity Considerations :

- Quinoline derivatives often exhibit hepatotoxicity, but substituents like the ethyl-aniline group may mitigate this risk by altering metabolic pathways .

Biologische Aktivität

Introduction

The compound 2-(2-(8-Methoxyquinolin-2-yl)ethyl)aniline, a derivative of 8-hydroxyquinoline, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

This compound features an 8-methoxyquinoline moiety, which is known for its chelating properties and ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds containing the 8-hydroxyquinoline nucleus exhibit significant antimicrobial properties. The biological activity of this compound was evaluated against various bacterial strains, showing promising results:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 8-hydroxyquinoline derivatives has been extensively studied. In vitro assays demonstrated that various derivatives exhibit cytotoxic effects against cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds were found to be in the range of 5–30 µM, indicating their potential as anticancer agents:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10–30 |

| MCF-7 | 7–49 |

| A549 | 10–38 |

These results highlight the importance of further research into the structure-activity relationships (SAR) of these compounds to enhance their efficacy .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Metal Chelation : The ability of the quinoline moiety to chelate metal ions may play a role in its neuroprotective and anticancer activities.

- Inhibition of Enzymes : Some studies suggest that quinoline derivatives inhibit enzymes involved in cancer progression and microbial resistance.

- Antioxidant Activity : The compound may exhibit antioxidant properties, reducing oxidative stress in cells .

Neuroprotective Effects

A study on bifunctional iron chelators highlighted the neuroprotective effects of compounds similar to this compound. These compounds were shown to reduce oxidative stress in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer’s disease .

Antiviral Activity

Recent investigations into the antiviral properties of quinoline derivatives have shown that they can inhibit viral replication in vitro. For instance, certain derivatives demonstrated significant activity against HIV, with IC50 values comparable to established antiviral drugs .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(2-(8-Methoxyquinolin-2-yl)ethyl)aniline, and what critical parameters require optimization?

- Methodology : Synthesis typically involves coupling reactions between 8-methoxyquinoline derivatives and aniline intermediates. Key steps include:

- Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect amine functionalities during reactions (analogous to methods in ).

- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-alkyl bond formation, with temperature control (80–120°C) to prevent side reactions .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (20–50%) to isolate the product, followed by recrystallization in ethanol/water mixtures .

- Critical Parameters : Reaction pH (neutral to mildly basic), inert atmosphere (N₂/Ar) to prevent oxidation, and monitoring via TLC/HPLC for intermediate stability.

Q. Which analytical techniques are most robust for confirming molecular structure and purity?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in quinoline/benzene regions) .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]⁺) to confirm molecular formula (e.g., C₁₈H₁₇N₂O) with <2 ppm error .

- X-ray Crystallography : Single-crystal analysis using SHELX software (SHELXL for refinement) to resolve bond angles and hydrogen-bonding networks .

Q. How should solubility limitations be addressed during experimental design?

- Strategies :

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or ethanol/water mixtures. For low solubility (<1 mg/mL), use co-solvents like PEG-400 (e.g., 10% DMSO + 40% PEG-300) .

- Surfactants : Add β-cyclodextrin derivatives (e.g., SBE-β-CD) to enhance aqueous solubility via host-guest interactions .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder, hydrogen bonding ambiguities) be systematically resolved?

- Approach :

- Disordered Moieties : Apply SHELXL’s PART and SUMP commands to model disorder, using isotropic displacement parameters for minor components .

- Hydrogen Bonding : Refine hydrogen atom positions with riding models (C–H = 0.95–0.99 Å) and validate using PLATON’s ADDSYM tool to check for missed symmetry .

- Validation Tools : Cross-reference R-factor convergence (R₁ < 0.05) and check residual electron density maps (<0.5 eÅ⁻³) .

Q. What experimental designs are effective for investigating the compound’s reactivity under varying conditions?

- Methodology :

- Kinetic Studies : Use in-situ FTIR or UV-Vis spectroscopy to monitor reaction progress (e.g., bromination with NBS, as in ) under controlled temperatures (0–50°C) .

- Catalytic Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) in cross-coupling reactions, optimizing ligand ratios (1:1–1:3) to enhance yield .

- DOE (Design of Experiments) : Employ factorial designs to assess interactions between variables (temperature, pH, catalyst loading) .

Q. How can contradictions between computational predictions and experimental data (e.g., NMR chemical shifts) be reconciled?

- Resolution Strategies :

- DFT Calculations : Compare computed (B3LYP/6-311+G(d,p)) vs. experimental NMR shifts; adjust for solvent effects (PCM model) and conformational averaging .

- Dynamic Effects : Conduct variable-temperature NMR to detect rotameric equilibria affecting peak splitting .

- Validation : Use statistical metrics (R² > 0.95 for linear regression of computed vs. experimental shifts) .

Q. What intermolecular interactions dominate in the solid state, and how do they influence material properties?

- Key Interactions :

- Hydrogen Bonding : N–H⋯O/N–H⋯Br bonds (2.8–3.2 Å) form dimeric structures, as seen in , leading to layered packing .

- π-π Stacking : Quinoline and benzene rings exhibit face-to-face stacking (3.4–3.6 Å), impacting melting points and solubility .

- Characterization : Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.